N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide is a complex organic compound with significant potential in various scientific fields, including chemistry, biology, and medicine. This compound features a unique molecular architecture characterized by the presence of a cyclohexylamino group, a carbonyl group, and a propanamide functional group linked to a methylphenyl ring. Its structural complexity allows for diverse applications in drug development and materials science.
This compound can be sourced from various chemical suppliers and is classified under amides due to the presence of the propanamide functional group. Its molecular formula is , and it has a molecular weight of approximately 278.36 g/mol. The compound's structure includes multiple functional groups, making it suitable for further chemical modifications and applications in synthetic chemistry.
The synthesis of N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide typically involves several steps starting from readily available precursors. A common synthetic route includes:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.
The molecular structure of N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide can be represented using various notations:
InChI=1S/C15H22N4O/c1-11-5-3-4-6-12(11)19-14(21)8-10-18-15-17-9-7-13(16-2)20-15/h3-7,9H,8,10H2,1-2H3,(H,19,21)(H2,16,17,18,20)
CC1=CC=CC=C1NC(=O)CCNC2=NC=CC(=N2)NC
These structural representations highlight the connectivity of atoms within the molecule and assist in predicting its reactivity and interactions with biological targets.
N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide can participate in various chemical reactions:
For these reactions, common reagents include:
The products formed depend on the specific reagents used and the reaction conditions applied.
The mechanism of action for N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide involves its interaction with specific biological targets such as enzymes or receptors. Preliminary studies suggest that this compound may modulate activity by binding to proteins involved in cell signaling pathways or metabolic processes. Further research is needed to elucidate its precise molecular targets and mechanisms within biological systems.
The physical properties of N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide include:
The chemical properties encompass its reactivity under various conditions. The compound demonstrates stability under standard laboratory conditions but may react under extreme pH or temperature conditions.
Relevant data regarding solubility, melting point, and boiling point are essential for practical applications but require further empirical investigation.
N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide has potential applications across several scientific domains:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its versatility in scientific applications. Further studies will enhance understanding of its properties and broaden its utility in various fields.
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2